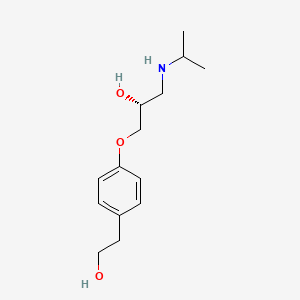

(R)-O-Demethylmetoprolol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131564-70-0 | |

| Record name | O-Demethylmetoprolol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYLMETOPROLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1LL8OI12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Advanced Derivatization Strategies

Enantioselective Synthetic Pathways for (R)-O-Demethylmetoprolol

The generation of this compound in an enantiomerically pure form is a key objective for detailed metabolic and mechanistic studies. The synthesis is not trivial and requires precise control over the stereochemistry of the molecule.

Chiral Catalyst and Reagent Applications

The foundation of enantioselective synthesis lies in the use of chiral catalysts or reagents that can differentiate between prochiral faces of a substrate or selectively react with one enantiomer in a racemic mixture. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis using chiral catalysts are well-established. mdpi.comrsc.org

Key strategies often involve:

Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules as starting materials. For instance, chiral 2,2-dimethyl-1,3-dioxolane-4-methanols can serve as key synthons in the stereospecific synthesis of metoprolol (B1676517) enantiomers.

Asymmetric Catalysis : Employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com Common classes of catalysts include:

Transition Metal Complexes : Often composed of a metal center and a chiral ligand. rsc.orgfrontiersin.org

Organocatalysts : Small organic molecules, such as those derived from cinchona alkaloids or proline, that can catalyze enantioselective reactions. mdpi.combuchler-gmbh.com These catalysts are known for their robustness and lower toxicity compared to many metal-based catalysts.

Stereocontrol Mechanisms in O-Demethylation Analogs Synthesis

The synthesis of O-demethylated analogs with high stereocontrol is a significant challenge. The O-demethylation of metoprolol itself is a primary metabolic pathway, and in vivo studies have shown it can be stereoselective, favoring the (R)-enantiomer. lookchem.compharmgkb.org

In a synthetic context, achieving stereocontrol can be approached through several mechanisms:

Enzyme-Catalyzed Reactions : Biocatalysis, using isolated enzymes or whole-cell systems, can provide exquisite stereoselectivity.

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the steric course of a reaction, after which the auxiliary is removed.

Substrate Control : The inherent chirality in a starting material can direct the formation of subsequent stereocenters.

The stereoselective synthesis of related compounds, such as 2'-O-methyl-oligoribonucleoside phosphorothioates, has been achieved with high stereoselectivity (96-98%) using nucleoside bicyclic oxazaphospholidines derived from (R)- or (S)-2-pyrrolidinemethanol. nih.gov This highlights the potential for using chiral reagents to control stereochemistry in similar systems.

Route Optimization and Scalability for Research Purposes

For research applications, the synthetic route must not only be effective but also practical and scalable to produce sufficient quantities of the target compound. sioc.ac.cn Optimization strategies focus on improving yields, reducing the number of synthetic steps, and utilizing readily available and cost-effective starting materials. sioc.ac.cn

Continuous flow chemistry is an emerging technique that offers advantages for scalability, safety, and efficiency. chalmers.se For instance, a continuous stirred-tank reactor (CSTR) process was successfully developed for a challenging lithiothiazole addition, demonstrating superior yield and reaction control compared to batch processes. asymchem.com While not directly applied to this compound in the provided results, this approach holds promise for the scalable synthesis of complex molecules.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Scale | 24 kg | 43-70 kg |

| Isolated Yield | ~63% | 78.1-80.3% |

| Reaction Time | 888 min (lithiation) | 32 min (lithiation) |

| Byproduct Formation | Significant tar-like material | Reduced byproduct formation |

Data adapted from a study on a BACE1 inhibitor synthesis, illustrating the potential benefits of flow chemistry for scalability. asymchem.com

Development of Isotope-Labeled this compound Analogues

Isotope-labeled compounds are indispensable tools in modern chemical and biomedical research, particularly for mechanistic studies and as internal standards in quantitative analysis. acanthusresearch.com

Deuterated and Carbon-13 Labeled Synthesis

The synthesis of deuterated and carbon-13 labeled analogs of this compound can be achieved by incorporating isotopes at specific positions within the molecule.

Deuterium (B1214612) Labeling : The introduction of deuterium (²H or D) can be accomplished using deuterated reagents. For example, the stereospecific synthesis of deuterated metoprolol enantiomers has been achieved using [²H₆]-isopropyl-amine and LiAl²H₄. Deuteration can also enhance metabolic stability by slowing down metabolism at the labeled site. enamine.netnih.govresearchgate.net

Carbon-13 Labeling : ¹³C-labeling often involves using ¹³C-labeled starting materials. rsc.orgchemrxiv.org For instance, ¹³C₂-sodium acetate (B1210297) can be used as a starting point to synthesize ¹³C₄-acetoacetates, which are versatile building blocks. sioc-journal.cn The synthesis of ¹³C-labeled compounds is crucial for nuclear magnetic resonance (NMR) studies and as internal standards in mass spectrometry. medchemexpress.comnih.gov

Application as Internal Standards in Mechanistic Studies

Stable isotope-labeled (SIL) compounds, such as deuterated or ¹³C-labeled this compound, are ideal internal standards for quantitative analysis by mass spectrometry. acanthusresearch.comnih.gov Their chemical and physical properties are nearly identical to the unlabeled analyte, but they are distinguishable by their higher mass. acanthusresearch.com

The use of SIL internal standards offers several advantages:

Correction for Variability : They can correct for variations in sample preparation, extraction efficiency, and instrument response. nih.gov

Improved Accuracy and Precision : This leads to more accurate and precise quantification of the analyte. nih.gov

Mechanistic Insights : In metabolic studies, SIL compounds can be used as tracers to elucidate metabolic pathways and identify metabolites. medchemexpress.com

Table 2: Common Isotopes Used in Labeling

| Isotope | Natural Abundance (%) | Use in Labeling |

|---|---|---|

| Deuterium (²H) | 0.015 | Internal standards, altering metabolic profiles |

| Carbon-13 (¹³C) | 1.1 | Internal standards, NMR studies, metabolic tracing |

| Nitrogen-15 (¹⁵N) | 0.37 | Internal standards, NMR studies |

Functional Group Derivatization for Enhanced Research Utility

The chemical structure of this compound, a principal metabolite of the widely used beta-blocker metoprolol, presents unique opportunities for derivatization. dss.go.th Its key functional groups—a secondary amine, a secondary hydroxyl group, and particularly the newly formed phenolic hydroxyl group—serve as reactive handles for chemical modification. This derivatization is crucial for transforming the molecule into sophisticated tools for research, such as specialized probes for bioimaging and affinity ligands for diagnostics and purification. mdpi.comunimi.it

The phenolic hydroxyl and the secondary amine are primary sites for conjugation chemistry. These modifications are instrumental in developing haptens for immunoassays, a technique used for detecting and quantifying low-molecular-weight molecules like drug metabolites. ucanr.edujuniperpublishers.com By attaching a larger carrier protein, the small this compound molecule (a hapten) can elicit an immune response to produce specific antibodies, which are the cornerstone of immunoassays. ucanr.eduunito.it

Conjugation Chemistry for Probe Development

The development of molecular probes from this compound is essential for studying its biological interactions, distribution, and for creating sensitive detection methods. Conjugation chemistry allows for the attachment of reporter molecules, such as fluorophores or radiolabels, to the this compound scaffold. nih.gov

The phenolic hydroxyl group is an ideal site for such modifications. For instance, derivatization strategies often involve creating an ether or ester linkage at this position. While direct literature on this compound probe synthesis is scarce, the principles can be inferred from established bioconjugation techniques. mdpi.comchemrxiv.org A common approach involves a two-step process: first, introducing a reactive functional group (like an azide (B81097) or alkyne) onto the this compound molecule, and then using "click chemistry," such as a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a probe molecule. chemrxiv.org This method ensures high efficiency and specificity, even in complex biological systems. chemrxiv.org

Another established method is the derivatization of hydroxyl groups with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide to form silyl (B83357) ethers, which can then be further modified. researchgate.net For radiolabeling, nucleophilic aromatic substitution on an aryl nitro group with [¹⁸F]fluoride ion is a widely used method in PET chemistry and could be adapted for labeling the aromatic ring of this compound. nih.gov

Table 1: Potential Conjugation Strategies for Probe Development This table outlines hypothetical but chemically sound strategies for developing probes based on the known reactivity of functional groups present in this compound.

| Target Functional Group | Reagent/Strategy | Resulting Linkage | Potential Probe Type |

| Phenolic Hydroxyl | Propargyl bromide followed by SPAAC with azide-fluorophore | Ether | Fluorescent Probe |

| Phenolic Hydroxyl | Acylation with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Ester | PET Imaging Probe |

| Secondary Amine | Reaction with isothiocyanate-dye | Thiourea | Fluorescent Probe |

| Secondary Amine | Acylation with an activated carboxyl group of a chelator (e.g., DOTA-NHS ester) for radiometal complexation | Amide | SPECT/PET Imaging Probe |

Synthesis of Affinity Ligands and Biosensors

Affinity ligands are molecules that can specifically bind to a target, such as an antibody or receptor. nih.gov this compound can be chemically modified to serve as an affinity ligand, which is particularly useful in the development of immunoassays and biosensors for its detection. nih.gov When developing an immunoassay, this compound acts as a hapten. It is conjugated to a larger carrier protein, like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to create an immunogen that can produce specific antibodies. ucanr.edujuniperpublishers.com

The synthesis of these conjugates often involves activating the phenolic hydroxyl group or the secondary amine. For example, creating a hapten for immunoassay development could involve linking the phenolic group to a spacer with a terminal carboxyl group, which is then activated (e.g., as an N-hydroxysuccinimide ester) for coupling to the amine groups of a carrier protein. researchgate.net The resulting antibodies would be highly specific to the O-demethylated end of the molecule. These antibodies are the critical recognition elements in affinity-based sensors. unito.it

Biosensors built on these principles can take many forms. An electrochemical biosensor might involve immobilizing the specific antibody onto an electrode surface. nih.gov When a sample containing this compound is introduced, the binding event between the analyte and the antibody can be transduced into a measurable electrical signal (e.g., a change in current, potential, or impedance). mdpi.comjmb.or.kr The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, can further amplify this signal, leading to highly sensitive detection. nih.govnih.gov

Another approach is the development of optical biosensors, where the binding event causes a change in light absorption or fluorescence. jmb.or.kr Metal-organic frameworks (MOFs) are also emerging as promising materials for biosensor construction due to their high surface area and tunable properties, which can be leveraged for capturing analytes or catalyzing reporter reactions. mdpi.comcam.ac.uk

Table 2: Components for this compound-Specific Biosensor Development This table outlines the key components and principles involved in constructing biosensors for the detection of this compound.

| Biosensor Component | Example Material/Technique | Function |

| Recognition Element | Anti-(O-Demethylmetoprolol) Monoclonal Antibody | Specifically binds to this compound. |

| Transducer | Screen-Printed Carbon Electrode; Gold Nanoparticle-modified surface | Converts the binding event into a measurable signal (electrochemical, optical). nih.gov |

| Immobilization Strategy | Covalent attachment via NHS-ester chemistry; Physical adsorption | Anchors the recognition element to the transducer surface. researchgate.net |

| Signal Amplification | Enzyme-linked secondary antibody (e.g., HRP); Quantum Dots | Enhances the detection signal for improved sensitivity. nih.gov |

Sophisticated Analytical Methodologies for Characterization and Quantification

Chiral Chromatographic Techniques for Enantiomeric Purity and Quantification

Direct enantioselective separation using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods for analyzing (R)-O-Demethylmetoprolol. eijppr.com These direct methods involve the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times and enabling separation. eijppr.com

HPLC with CSPs is a powerful and widely used technique for the enantioseparation of metoprolol (B1676517) and its metabolites. researchgate.net The selection of the appropriate CSP and the optimization of chromatographic conditions are critical for achieving successful resolution.

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are highly effective for the chiral resolution of a broad range of compounds, including beta-blockers and their metabolites. eijppr.comnih.govphenomenex.com These CSPs function through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create the enantioselective environment. nih.govscirp.org

Research has shown that for the enantiomers of metoprolol and its metabolites, polysaccharide columns often provide superior separation. researchgate.net Specifically, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, known commercially as Chiralcel OD, has been identified as a highly effective stationary phase. nih.govwiley.com Studies investigating the chiral separation of metoprolol and its key metabolites found that the Chiralcel OD column provided the highest separation factor and resolution for O-desmethylmetoprolol. nih.govresearchgate.net Another study utilized a CHIRALCEL OD-RH column, also based on cellulose tris-(3,5-dimethylphenyl-carbamate), to successfully achieve chiral separation. sigmaaldrich.com Amylose-based CSPs, such as amylose tris-(3,5-dimethylphenylcarbamate), have also been employed for the enantioseparation of metoprolol. brieflands.com

The selection between coated and immobilized polysaccharide derivatives is a key consideration. Coated CSPs may have limitations regarding the solvents that can be used in the mobile phase, as some organic solvents can strip the chiral selector from the silica support. mdpi.com Immobilized CSPs offer greater robustness and compatibility with a wider range of solvents, potentially expanding the application range. mdpi.comfagg-afmps.be

| Chiral Stationary Phase | Chiral Selector | Finding | Reference |

|---|---|---|---|

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Provided the highest separation factor and resolution for the enantiomers of O-desmethylmetoprolol compared to other tested columns. | nih.govresearchgate.net |

| CHIRALCEL OD-RH | Cellulose tris-(3,5-dimethylphenyl-carbamate) | Achieved effective chiral separation of metoprolol and its metabolites. | sigmaaldrich.com |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Used for the direct stereoselective separation of metoprolol and its hydroxylated metabolites. | wiley.com |

| Lux Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Used for enantioseparation of various β-adrenergic blockers, including metoprolol. | nih.gov |

In addition to polysaccharides, other types of CSPs have been explored for the separation of metoprolol enantiomers and their metabolites. These include protein-based and macrocyclic antibiotic phases.

Protein-Based CSPs: These columns use proteins immobilized on a silica support as the chiral selector. chiraltech.com The mechanism of interaction is complex, involving hydrophobic and electrostatic interactions, as well as hydrogen bonding. eijppr.com For the separation of metoprolol and its metabolites, a column based on α1-acid glycoprotein (B1211001) (AGP), commercially known as Chiral-AGP, has been investigated. nih.govresearchgate.net While Chiralcel OD was found to be superior for O-desmethylmetoprolol, the AGP phase was also capable of resolving the enantiomers of the parent drug, demonstrating its utility for this class of compounds. researchgate.net

Macrocyclic Antibiotic CSPs: This class of CSPs, which includes selectors like teicoplanin and vancomycin, offers a unique mechanism for chiral recognition. ingentaconnect.com They possess multiple stereogenic centers and functional groups that allow for interactions through hydrogen bonding, π-π interactions, and electrostatic forces. mdpi.comingentaconnect.com A Chirobiotic T column, which is based on the antibiotic teicoplanin, has been successfully used for the direct chiral separation of metoprolol and its metabolite α-hydroxymetoprolol. sigmaaldrich.com The Chirobiotic V column (vancomycin-based) has also shown good enantioseparation for metoprolol. nih.gov These CSPs are versatile and can operate in various chromatographic modes, including normal phase, reversed-phase, and polar organic modes. ingentaconnect.com

| CSP Type | Commercial Name / Selector | Application | Reference |

|---|---|---|---|

| Protein-Based | Chiral-AGP (α1-acid glycoprotein) | Investigated for the chiral separation of metoprolol and its metabolites. | nih.govresearchgate.net |

| Macrocyclic Antibiotic | Chirobiotic T (Teicoplanin) | Used for the direct separation of metoprolol and α-hydroxymetoprolol enantiomers. | sigmaaldrich.com |

| Macrocyclic Antibiotic | Chirobiotic V (Vancomycin) | Achieved good enantioseparation of metoprolol and other beta-blockers. | nih.gov |

The composition of the mobile phase plays a pivotal role in modulating the retention and enantioselectivity of a chiral separation. nih.gov For basic compounds like O-Demethylmetoprolol, the addition of small amounts of acidic or basic modifiers to the mobile phase is often essential to improve peak shape and achieve resolution. nih.gov

In normal-phase chromatography on polysaccharide CSPs, the mobile phase typically consists of an alkane (like n-hexane) and an alcohol modifier (such as ethanol (B145695) or isopropanol). brieflands.com The type and concentration of the alcohol modifier can significantly influence the separation. For a group of beta-blockers including metoprolol, a mobile phase of n-hexane and ethanol with 0.1% diethylamine (B46881) (DEA) was optimized; a ratio of 75:25 (v/v) n-hexane to ethanol was found to be optimal for metoprolol's enantiomers. brieflands.com

Additives are critical for controlling the ionization state of the analyte and interacting with the CSP. nih.gov Basic additives like DEA or triethylamine (B128534) (TEA) are commonly used to reduce peak tailing for basic analytes. nih.govnih.gov In one study, 0.1% DEA was found to provide better separation and higher resolution for beta-blockers compared to other amines. nih.gov Acidic additives like trifluoroacetic acid (TFA) can also have a dominant effect on chiral separations for both acidic and basic drugs. nih.gov For the simultaneous separation of several beta-blockers and the metabolite metoprolol acid using supercritical fluid chromatography (SFC), a mobile phase of carbon dioxide with methanol (B129727) containing both TFA and ammonia (B1221849) was effective. nih.gov

In reversed-phase mode, chiral mobile phase additives can be used with a standard achiral column (e.g., C18) to achieve separation. Methyl-β-cyclodextrin (M-β-CD) has been used as a chiral mobile phase additive to separate metoprolol enantiomers. researchgate.netrjptonline.orgresearchgate.net The optimal conditions involved an aqueous solution containing M-β-CD mixed with methanol, with the pH of the mobile phase being a critical factor affecting resolution. rjptonline.org

| Chromatographic Mode | Mobile Phase / Additive | Effect on Separation | Reference |

|---|---|---|---|

| Normal Phase HPLC | n-hexane:ethanol:diethylamine (75:25:0.1, v/v/v) | Optimal composition for separating metoprolol enantiomers on an amylose-based CSP. | brieflands.com |

| Normal Phase HPLC | Trifluoroacetic acid (TFA) and Triethylamine (TEA) | Demonstrated to have a dominant effect on chiral separations of both acidic and basic drugs on cellulose-based CSPs. | nih.gov |

| Reversed Phase HPLC | Methanol/acetic acid/triethylamine (100:0.20:0.15 v/v/v) | Achieved good enantioseparation of five beta-blockers on a Chirobiotic V column. | nih.gov |

| Reversed Phase HPLC | Methyl-β-cyclodextrin (M-β-CD) as chiral additive | Enabled enantiomeric separation of metoprolol on a standard C18 column. | rjptonline.orgresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | CO2 with methanol containing trifluoroacetic acid and ammonia | Used for the simultaneous enantiomeric separation of three β-blockers and metoprolol acid. | nih.gov |

Temperature and mobile phase flow rate are two fundamental parameters that must be optimized to achieve the best possible resolution in the shortest analysis time. researchgate.net

Temperature: Column temperature affects both the thermodynamics of analyte-CSP interaction and the kinetics of the chromatographic process. avantorsciences.com Generally, lower temperatures increase the strength of the interactions responsible for chiral recognition, which often leads to better resolution, albeit with longer retention times. Conversely, increasing the temperature can decrease mobile phase viscosity, potentially improving efficiency, but may also reduce enantioselectivity. avantorsciences.com For the enantioseparation of four beta-blockers on an amylose CSP, it was observed that as the temperature increased from 20°C to 35°C, both retention and resolution decreased. brieflands.com A temperature of 20°C was chosen as optimal for that method. brieflands.com However, in other methods, elevated temperatures have been used successfully. A separation on a Chirobiotic V column was optimized at a column temperature of 45°C, which, combined with other factors, provided good enantioseparation. nih.gov

Flow Rate: The flow rate of the mobile phase influences analysis time, efficiency (plate number), and resolution. While a lower flow rate typically increases the time available for interactions and can improve resolution, it also lengthens the analysis time. A higher flow rate reduces analysis time but can lead to a decrease in resolution if it exceeds the optimal velocity for the column. researchgate.net For the separation of metoprolol enantiomers, flow rates are typically optimized in the range of 0.5 mL/min to 1.2 mL/min. wiley.combrieflands.comnih.gov For example, a method for separating beta-blockers on a Chirobiotic V column used a flow rate of 0.5 mL/min, nih.gov while a method for α-hydroxymetoprolol on a Chiralpak AD column used a flow rate of 1.2 mL/min. wiley.com

Gas chromatography is another powerful technique for chiral analysis, particularly for volatile or semi-volatile compounds. chromatographyonline.com For compounds like O-Demethylmetoprolol, which are not sufficiently volatile, a derivatization step is required prior to GC analysis. The analysis can proceed via two main approaches: direct or indirect. chromatographyonline.com

The direct method involves using a GC column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The derivatized enantiomers are then separated directly on this column.

The indirect method is more commonly reported for metoprolol and its metabolites. researchgate.net This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column. chromatographyonline.com For instance, a method for the assay of R-(+)- and S-(−)-metoprolol involved a two-step derivatization. First, the hydroxyl group was protected, and then the secondary amine was reacted with a chiral agent, (−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, to form stable diastereomeric amides. researchgate.net These diastereomers were then well-resolved on a standard GC column and quantified using mass spectrometry (MS). researchgate.net Another study mentioned the use of phosgene (B1210022) for derivatization of metoprolol and its metabolites prior to separation on a capillary GC column. scilit.com

Mobile Phase Composition and Additive Effects on Enantioseparation

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times and reduced consumption of toxic solvents. researchgate.netselvita.com SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which provides unique solvating properties. selvita.com The technique is particularly well-suited for the enantioseparation of pharmaceuticals and their metabolites. selvita.comchromatographyonline.com

For the enantiomers of metoprolol and its metabolites, including O-desmethylmetoprolol, polysaccharide-based chiral stationary phases (CSPs) are frequently employed. nih.govnih.gov Studies have demonstrated the successful separation of metoprolol enantiomers using SFC, achieving high resolution and separation factors. nih.govnih.gov The choice of organic modifier, such as methanol or isopropanol (B130326), and additives like isopropyl amine, significantly influences the separation efficiency. chromatographyonline.comnih.gov Parameters such as column temperature and back pressure are also optimized to achieve the best resolution and analysis time. nih.gov For instance, one study achieved baseline separation of metoprolol enantiomers on a Chiralpak® IG column using a mobile phase of CO2 and a mixture of isopropanol and methanol. nih.gov While specific studies focusing solely on the SFC enantioseparation of this compound are not extensively detailed in the provided results, the successful application of SFC for the chiral separation of the parent compound and other metabolites strongly suggests its applicability. nih.govnih.govdiva-portal.org The principles of method development, including screening different chiral columns and mobile phase compositions, are well-established for achieving the desired enantioseparation. hpst.czshimadzu.comafmps.be

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and structural analysis of drug metabolites. When coupled with chromatographic separation techniques, it provides a robust platform for identifying and quantifying compounds like this compound in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govjapsonline.com This method has been successfully applied to the simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode in tandem mass spectrometry used for quantification. nih.govforensicrti.org It involves selecting a specific precursor ion (Q1) for the analyte of interest, fragmenting it in the collision cell, and then monitoring a specific product ion (Q3). nih.gov This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of quantification. eijppr.com

For the analysis of O-Demethylmetoprolol, a precursor ion corresponding to its protonated molecule [M+H]⁺ at m/z 254 is typically selected. pluscommunication.euresearchgate.netucl.ac.be The collision-induced dissociation (CID) of this precursor ion generates specific product ions. While the exact MRM transitions for this compound were not explicitly detailed in the search results, methods for the parent compound, metoprolol, often monitor transitions such as m/z 268.1 → m/z 130.96 and m/z 268.1 → m/z 115.6. mdpi.comresearchgate.net The development of an MRM method for O-Demethylmetoprolol would involve optimizing the collision energy to maximize the intensity of a stable and specific product ion, ensuring reliable quantification. The selection of at least two transitions (one for quantification and one for qualification) is standard practice to ensure the identity and purity of the analyte peak. forensicrti.orgresearchgate.net

Table 1: Exemplary MRM Parameters for Metoprolol and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Metoprolol | 268.1 | 115.6 | Commonly used for quantification. researchgate.net |

| Metoprolol | 268.1 | 130.96 | An alternative transition for metoprolol. mdpi.com |

| O-Demethylmetoprolol | 254 | Not specified | The product ion would be determined during method development. pluscommunication.euresearchgate.net |

| α-Hydroxymetoprolol | 284 | Not specified | The product ion would be determined during method development. pluscommunication.euresearchgate.net |

This table is illustrative and based on available data for metoprolol. Specific product ions for metabolites require experimental determination.

Understanding the fragmentation pathways of a drug and its metabolites is crucial for their structural elucidation. The fragmentation pattern of a metabolite is often compared to that of the parent drug, as structurally similar compounds are expected to fragment in analogous ways. pluscommunication.euresearchgate.net

The collision-induced dissociation (CID) of metoprolol results in several characteristic product ions. pluscommunication.euucl.ac.be The fragmentation pathway often involves losses of neutral molecules such as water, propene, and the isopropylamine (B41738) group. pluscommunication.euucl.ac.be For O-Demethylmetoprolol, which has a molecular weight corresponding to the loss of a methyl group (CH₂) from metoprolol, its fragmentation pattern would be expected to show similarities to metoprolol but with mass shifts corresponding to this structural modification. ucl.ac.benih.gov

A detailed study on the metabolic profiling of metoprolol identified O-demethylmetoprolol (with an m/z of 254) and elucidated its fragmentation. pluscommunication.euresearchgate.net The fragmentation of the side chain (side chain A) is often preserved, leading to characteristic losses. ucl.ac.be By analyzing the product ion spectrum of the m/z 254 precursor, researchers can confirm the structure of O-Demethylmetoprolol. For example, the presence of a key fragment ion at m/z 116 is indicative of the O-demethylated moiety. pluscommunication.eu The comparison of the full scan and product ion spectra of the metabolite with the parent drug allows for confident structural assignment. pluscommunication.euresearchgate.net

Development of Multiple Reaction Monitoring (MRM) Methods

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. journalofappliedbioanalysis.comresearchgate.net This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown metabolites and confirming the identity of known ones. journalofappliedbioanalysis.comresearchgate.netlcms.cz

In the context of this compound, HRMS can be used to confirm its elemental formula (C₁₄H₂₃NO₃). The theoretical exact mass of the protonated molecule [M+H]⁺ of O-Demethylmetoprolol can be calculated, and the experimentally measured mass from the HRMS instrument can be compared. A low mass error between the theoretical and measured values provides strong evidence for the proposed structure. For instance, a study on metoprolol and its metabolite α-hydroxymetoprolol used an Orbitrap mass spectrometer to achieve high mass accuracy. journalofappliedbioanalysis.comresearchgate.net The protonated ion of metoprolol was observed at an m/z of 268.1907, and α-hydroxymetoprolol at 284.1856, both with a mass tolerance of ± 10 ppm. journalofappliedbioanalysis.com A similar approach would be applied to this compound to confirm its elemental composition with high confidence. HRMS data is often used to support the fragmentation pathway analysis obtained from tandem MS experiments. pluscommunication.euresearchgate.netresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. This separation occurs in an ion mobility cell prior to mass analysis. As a result, IMS-MS can differentiate between isomers (compounds with the same mass but different structures), including enantiomers and diastereomers, which cannot be distinguished by mass spectrometry alone.

While the direct application of IMS-MS for the specific differentiation of this compound from its (S)-enantiomer was not found in the search results, the technique's potential for separating isomers of drug metabolites is well-recognized. For complex metabolic profiles where multiple isomers of a metabolite may be present, such as the different isomers of α-hydroxymetoprolol, IMS-MS could provide an additional dimension of separation. pluscommunication.eu This would be particularly valuable when chromatographic separation is incomplete. The combination of retention time, collision cross-section (from ion mobility), and mass-to-charge ratio provides a high degree of confidence in compound identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with matter to provide detailed information about a molecule's atomic and molecular structure, as well as its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. r-nmr.eu It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structural puzzle of metabolites.

1D NMR experiments, such as ¹H and ¹³C NMR, offer a fundamental overview of the molecule's structure. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of each proton provides clues about its electronic environment, while the splitting pattern (multiplicity) indicates the number of neighboring protons. reddit.com For this compound, specific signals corresponding to the aromatic protons, the protons on the side chain, and the isopropyl group can be identified and assigned.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between atoms. nih.gov A COSY spectrum maps the correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. nih.gov An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals definitively. Although detailed 2D NMR data for this compound is not present in the search results, these techniques are standard practice for the structural confirmation of such metabolites. researchgate.netemory.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds present and their arrangement within the molecule, providing a molecular fingerprint.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretching of the hydroxyl group, the N-H stretching of the secondary amine, the C-H stretching of the aromatic and aliphatic groups, the C-O stretching of the ether linkage, and the aromatic C=C stretching vibrations.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. While IR and Raman spectroscopy are complementary, Raman spectroscopy is often particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

While specific IR and Raman spectra for this compound were not found in the search results, the analysis of its parent compound, metoprolol, would provide a strong basis for interpreting its vibrational spectra. The key differences would arise from the demethylation at the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification (as part of comprehensive analytical validation)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. iajpr.com For this compound, the presence of the aromatic ring makes it amenable to UV-Vis analysis.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajpr.com To quantify this compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scholarsresearchlibrary.comnih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For metoprolol and its related compounds, λmax is often observed around 222 nm or 280 nm. iajpr.comscholarsresearchlibrary.comrjptonline.org The specificity of the method can be a concern, as other compounds in a mixture may also absorb at the same wavelength. moca.net.ua Therefore, UV-Vis spectrophotometry is often used in conjunction with a separation technique like High-Performance Liquid Chromatography (HPLC) for accurate quantification in complex matrices. researchgate.net

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It ensures the reliability, reproducibility, and accuracy of the analytical data. researchgate.net Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. nih.goveurachem.org

Specificity, Linearity, and Range

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eueuropa.eu For chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other peaks. europa.eu In the case of this compound analysis, this would involve showing that the method can distinguish it from metoprolol and other metabolites. turkjps.org

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. ich.orgnih.gov The correlation coefficient (r) or coefficient of determination (r²) is a key parameter used to assess linearity, with values close to 1 indicating a strong linear relationship. scholarsresearchlibrary.comnih.gov

Range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.neteuropa.euich.org The range is established by confirming that the method performs acceptably at the extremes of the concentration interval. europa.eu

Table 1: Typical Linearity and Range Data for Metoprolol and Related Compounds

| Analyte | Technique | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Metoprolol Succinate | UV Spectroscopy | 5 - 25 | 0.9993 scholarsresearchlibrary.com |

| Metoprolol Succinate | UV Spectroscopy | 2 - 10 | 0.9998 rjptonline.org |

| Olmesartan Medoxomil | RP-HPLC | 5 - 35 | 0.999 nih.gov |

Precision, Accuracy, and Robustness

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comeuropa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ut.ee Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while intermediate precision assesses the variations within a laboratory, such as on different days or with different analysts or equipment. ut.ee

Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.comquantics.co.uk It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. iajpr.com Accuracy is a measure of the systematic error of a method. quantics.co.uk

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. elementlabsolutions.comich.org For an HPLC method, these parameters might include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. researchgate.net

Table 2: Example of Precision and Accuracy Data for Metoprolol Analysis

| Parameter | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|---|

| Metoprolol Tartrate | Low QC | 3.17 | 1.51 | 102.67 scielo.br |

| Metoprolol Tartrate | Medium QC | 1.58 | 1.20 | 101.10 scielo.br |

| Metoprolol Tartrate | High QC | 0.53 | 1.43 | 98.90 scielo.br |

| Metoprolol | LLOQ | 5.81 | - | 100.40 japsonline.com |

| Metoprolol | Low QC | 3.21 | 2.54 | 98.70 japsonline.com |

| Metoprolol | Medium QC | 1.87 | 1.98 | 101.50 japsonline.com |

Limits of Detection (LOD) and Quantification (LOQ)

The accurate determination of the limits of detection (LOD) and quantification (LOQ) is fundamental for the validation of any analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, a metabolite of the widely used beta-blocker metoprolol, these limits are crucial for pharmacokinetic and metabolic studies, particularly when assessing stereoselective metabolism.

Research has focused on developing sensitive enantioselective assays to differentiate and quantify the enantiomers of metoprolol and its metabolites in biological matrices. A significant study established a method using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and tandem mass spectrometry (MS/MS) for the analysis of metoprolol enantiomers and their metabolites, including O-desmethylmetoprolol, in human urine. researchgate.net

In this stereoselective assay, chiral separation was accomplished using a CHIRALCEL OD-RH column, which is packed with cellulose tris-(3,5-dimethylphenyl-carbamate) as the chiral stationary phase. The mobile phase consisted of a gradient mixture of 0.2% diethylamine in water and acetonitrile. researchgate.net This methodology yielded a limit of quantification (LOQ) of 0.025 µg/mL in urine for both enantiomers of O-desmethylmetoprolol. researchgate.net While the study provides a definitive LOQ, a specific limit of detection (LOD) for this compound was not explicitly detailed in the reviewed literature.

The following table summarizes the reported limit of quantification for the enantiomers of O-Demethylmetoprolol.

Table 1: Limit of Quantification for this compound

| Analyte | Matrix | Analytical Method | Limit of Quantification (LOQ) | Citation |

|---|

This level of sensitivity is essential for capturing the low concentrations of metabolites that are often present in biological samples, thereby enabling a more precise understanding of the metabolic pathways of metoprolol.

Enzymatic Biotransformation and Mechanistic Metabolic Pathway Elucidation

Identification and Characterization of Cytochrome P450 (CYP) Isoforms in O-Demethylation

The O-demethylation of metoprolol (B1676517) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. While one isoform plays a primary role, other isoforms also contribute to this metabolic process.

Role of CYP2D6 in Primary O-Demethylation

The principal enzyme responsible for the O-demethylation of metoprolol is Cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netpharmgkb.org This metabolic pathway accounts for approximately 65% of an oral dose of metoprolol. nih.govpharmgkb.orgscienceopen.com The O-demethylation process is stereoselective, showing a preference for the (R)-enantiomer of metoprolol. pharmgkb.orgportlandpress.comoup.com Studies using specific inhibitors of CYP2D6, such as quinidine (B1679956), have demonstrated a significant, though not complete, blockage of O-demethylation, confirming the central role of this enzyme. nih.govpharmgkb.org In fact, even with CYP2D6 inhibition, a residual O-demethylation activity of about 19% remains, indicating the involvement of other enzymes. nih.govpharmgkb.org

Contributions of Other CYP Isoforms (e.g., CYP3A4, CYP2B6, CYP2C9)

While CYP2D6 is the main catalyst, other CYP isoforms also participate in the O-demethylation of metoprolol. nih.govnih.gov Research has identified contributions from CYP3A4, CYP2B6, and CYP2C9. nih.govnih.govresearchgate.net In human liver microsomes, these three isoforms collectively account for about 19.0 ± 2.6% of the O-demethylation of metoprolol. nih.gov The involvement of these additional enzymes ensures that individuals with lower CYP2D6 activity can still metabolize metoprolol, albeit at a different rate. researchgate.net Specifically, inhibition studies have shown that CYP2C9 inhibition can significantly reduce O-demethylation. nih.gov

Genetic Polymorphisms and Enzyme Activity Variations (Focus on in vitro modeling)

Genetic variations in the CYP2D6 gene lead to significant inter-individual differences in enzyme activity, which in turn affects the metabolism of metoprolol. researchgate.netmagtech.com.cn These genetic polymorphisms can classify individuals into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. researchgate.net

In vitro models using cDNA-expressed variants of CYP2D6 have been instrumental in understanding the functional consequences of these polymorphisms. For instance, studies comparing different CYP2D6 variants have revealed significant differences in the kinetics of O-demethylmetoprolol formation. nih.gov One study highlighted that the CYP2D6-Val variant had a much higher preference for O-demethylation compared to the CYP2D6-Met variant. portlandpress.com Such models allow for a mechanistic understanding of how specific genetic changes translate into altered drug metabolism.

Mechanistic Enzymology of (R)-O-Demethylmetoprolol Formation

The formation of this compound follows specific enzymatic principles that can be described by Michaelis-Menten kinetics.

Michaelis-Menten Kinetics and Enzyme Substrate Specificity

The relationship between the rate of this compound formation and the concentration of metoprolol can be described by the Michaelis-Menten equation. github.iolibretexts.orgpatsnap.comwikipedia.org This model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and the free enzyme. libretexts.org

The key parameters in this model are:

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.comwikipedia.org

Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. patsnap.comwikipedia.org

The O-demethylation of metoprolol exhibits biphasic kinetics, suggesting the involvement of both high-affinity and low-affinity enzyme sites, which is consistent with the participation of multiple CYP isoforms. nih.gov

Determination of Apparent K_m and V_max Values

Several in vitro studies using human liver microsomes have determined the apparent Michaelis-Menten constants for the O-demethylation of metoprolol. These values can vary depending on the specific liver microsome preparation and the experimental conditions.

One study reported the following kinetic parameters for the high-affinity component of O-demethylation in two different human liver preparations (HL-1 and HL-9): nih.gov

| Liver Preparation | Apparent K_m (μM) | Apparent V_max (pmol/mg protein/min) |

| HL-1 | 95 | 131 |

| HL-9 | 94 | 145 |

This table presents the apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the O-demethylation of metoprolol in two different human liver microsome preparations. nih.gov

Allosteric Modulation and Cofactor Dependence

The biotransformation of metoprolol to O-demethylmetoprolol is catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.netdrugbank.compharmgkb.org Like other microsomal P450 systems, the catalytic activity of CYP2D6 is critically dependent on cofactors and electron transfer partners. wikipedia.orgnih.gov The monooxygenase reaction requires electrons, which are transferred from NADPH via the flavoprotein cytochrome P450 reductase (CPR). wikipedia.orgnih.govmdpi.com This entire enzymatic machinery, including the heme-containing CYP2D6, is located primarily in the smooth endoplasmic reticulum of liver hepatocytes. uzh.ch

The concept of allosteric modulation applies to CYP enzymes, where the binding of a molecule to a site other than the active site—an allosteric site—can alter the enzyme's conformation and catalytic activity. scbt.com While specific allosteric modulators for the O-demethylation of (R)-metoprolol are not extensively detailed in the literature, the existence of non-competitive inhibition mechanisms for CYP2D6 suggests that the enzyme possesses such allosteric sites. scbt.com Non-competitive inhibitors bind to these sites, reducing the enzyme's metabolic efficiency without directly competing with the substrate for binding at the active site. scbt.com

Inhibition and Induction of Metabolic Enzymes by Xenobiotics (as research tools)

The study of this compound formation is greatly aided by the use of xenobiotics that can either inhibit or induce the responsible enzymes, primarily CYP2D6. These compounds serve as valuable research tools to probe the metabolic pathway.

Inhibition of CYP2D6 can lead to significantly reduced formation of O-demethylmetoprolol. pharmgkb.org Potent inhibitors of CYP2D6 include the antiarrhythmic drug quinidine and several selective serotonin (B10506) reuptake inhibitors (SSRIs) such as fluoxetine (B1211875) and paroxetine. nih.govscbt.compharmgkb.orgnih.gov

Conversely, enzyme induction can increase the rate of metabolism. While CYP2D6 has historically been considered non-inducible by xenobiotics, recent evidence challenges this notion. nih.govmdpi.com Studies have demonstrated that CYP2D6 can be induced by corticosteroids like dexamethasone (B1670325) and cortisol. nih.govnih.govresearchgate.net Furthermore, other CYP enzymes that contribute to metoprolol metabolism to a lesser extent, such as CYP3A4, CYP2B6, and CYP2C9, are known to be inducible by compounds like rifampicin. nih.govfrontiersin.orgmdpi.com

Competitive and Non-Competitive Inhibition Kinetics

The inhibition of CYP2D6-mediated O-demethylation can occur through different kinetic mechanisms, including competitive and non-competitive inhibition. scbt.comoup.com

Competitive Inhibition: In this mode, the inhibitor molecule directly competes with the substrate (metoprolol) for binding to the active site of the CYP2D6 enzyme. scbt.com Quinidine is a classic example of a potent competitive inhibitor of CYP2D6. scbt.compharmgkb.org

Non-Competitive Inhibition: This occurs when an inhibitor binds to an allosteric site on the enzyme, away from the substrate-binding site. This binding event alters the enzyme's three-dimensional structure, reducing its catalytic efficiency without preventing the substrate from binding. scbt.com

Research using human liver microsomes has quantified the inhibitory potential of various compounds on the O-demethylation of metoprolol. The potency of these inhibitors is often expressed as the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Table 1: Inhibition of Metoprolol O-Demethylation in Human Liver Microsomes

| Inhibitor | Inhibition Constant (Kᵢ) | Type of Inhibition |

| Quinidine | 0.03 - 0.18 µmol/L pharmgkb.org | Competitive scbt.com |

| Fluoxetine | 0.30 - 2.1 µmol/L pharmgkb.org | Potent Inhibitor |

| Norfluoxetine | 0.30 - 2.1 µmol/L pharmgkb.org | Potent Inhibitor |

| Paroxetine | 0.30 - 2.1 µmol/L pharmgkb.org | Competitive scbt.com |

| Fluvoxamine | > 10 µmol/L pharmgkb.org | Less Potent Inhibitor |

| Sertraline | > 10 µmol/L pharmgkb.org | Less Potent Inhibitor |

| Citalopram | > 10 µmol/L pharmgkb.org | Less Potent Inhibitor |

This table is interactive. Click on the headers to sort the data.

Enzyme Induction Mechanisms (e.g., effects on gene expression)

Enzyme induction is a process where exposure to certain chemicals leads to an increased synthesis of the enzyme, typically by enhancing the transcription of its corresponding gene. nih.gov For many CYP enzymes, this process is mediated by ligand-activated nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). mdpi.com

However, CYP2D6 expression does not appear to be regulated by these common pathways, which contributed to the long-held view that it was a non-inducible enzyme. mdpi.com More recent research has overturned this, showing that CYP2D6 is indeed inducible. Studies using human hepatocytes have demonstrated that corticosteroids can significantly increase CYP2D6 mRNA levels, protein expression, and enzymatic activity. nih.govnih.govresearchgate.net This induction was observed in the absence of dexamethasone in the cell culture medium, a substance routinely used that was found to mask this effect. nih.govnih.gov This suggests a transcriptional regulatory mechanism is at play, although the specific transcription factors that bind to the CYP2D6 promoter in response to corticosteroids are still an area of active investigation. mdpi.com

Investigation of Subsequent Metabolic Transformations of this compound

This compound is not an end-product but rather a transient intermediate metabolite that undergoes further biotransformation. pharmgkb.org

Formation of Oxidized Metabolites (e.g., Metoprolol Acid)

The principal subsequent metabolic pathway for O-demethylmetoprolol is rapid oxidation to form metoprolol acid. researchgate.netpharmgkb.orgfrontiersin.orgpluscommunication.eu This transformation makes metoprolol acid the main metabolite of metoprolol recovered in urine. pharmgkb.org The process involves the initial O-demethylation of metoprolol to an alcohol intermediate (O-demethylmetoprolol), which is then oxidized first to an aldehyde and subsequently to a carboxylic acid, yielding metoprolol acid. pluscommunication.eu

Glucuronidation and Other Phase II Conjugations (if applicable based on chemical structure)

Following Phase I oxidative metabolism, metabolites are often conjugated with endogenous polar molecules in Phase II reactions to further increase their water solubility and facilitate excretion. Based on its chemical structure, which contains a secondary alcohol group, O-demethylmetoprolol and its downstream metabolites are candidates for such conjugation reactions.

In Vitro and Ex Vivo Biotransformation Models

A variety of in vitro and ex vivo systems are employed to investigate the metabolic pathways of drug candidates and their metabolites. nih.gov These models, ranging from subcellular fractions to whole-cell systems, offer a controlled environment to study specific enzymatic reactions and predict in vivo metabolic outcomes.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for studying phase I drug metabolism, particularly reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govsigmaaldrich.com Cytosolic fractions, on the other hand, contain soluble enzymes responsible for various phase II conjugation reactions and some phase I reductive and hydrolytic reactions. nih.govelifesciences.org

The O-demethylation of metoprolol to O-demethylmetoprolol is a major metabolic pathway. nih.gov Studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for this transformation. Research has shown that CYP2D6 is the dominant enzyme involved in the O-demethylation of metoprolol. nih.govnih.gov Inhibition studies with quinidine, a potent CYP2D6 inhibitor, significantly reduce the formation of O-demethylmetoprolol in human liver microsomes. nih.gov However, these studies also revealed that other CYP isoforms, such as CYP3A4, CYP2B6, and CYP2C9, contribute to a smaller extent to this metabolic pathway. nih.gov Specifically, these enzymes were found to be responsible for approximately 19% of the O-demethylation of metoprolol. nih.gov

Kinetic parameters for the formation of O-demethylmetoprolol have been determined using human liver microsomes. For instance, one study reported the Vmax (maximum reaction velocity) and Km (Michaelis constant) for the high-affinity site of O-demethylation in two different human liver preparations (HL-1 and HL-9). nih.gov These values provide quantitative measures of the enzyme's efficiency in metabolizing the substrate.

| Parameter | Human Liver HL-1 | Human Liver HL-9 |

| Vmax (pmol/mg/min) | 131 | 145 |

| Km (µmol/L) | 95 | 94 |

| Kinetic parameters for the O-demethylation of metoprolol in human liver microsomes. Data sourced from a study on the in-vitro biotransformation of metoprolol. nih.gov |

The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, allows for the investigation of both phase I and phase II metabolism. nih.gov While the primary focus for this compound has been on its formation via CYP-mediated oxidation, S9 fractions could be utilized to explore any subsequent conjugation reactions.

Recombinant enzyme systems involve the expression of a single, specific drug-metabolizing enzyme, typically in bacterial or insect cells. bioivt.com This approach allows for the unambiguous identification of the role of a particular enzyme in a metabolic reaction, devoid of the complexities of a multi-enzyme system like liver microsomes. sigmaaldrich.com

Isolated hepatocytes, either freshly prepared or cryopreserved, are considered the "gold standard" for in vitro drug metabolism studies because they contain a full complement of both phase I and phase II enzymes and cofactors in a more physiologically relevant cellular environment. nih.govplos.orgsrce.hrsolvobiotech.com Cell lines, such as HepaRG, also provide a valuable, renewable resource for metabolic investigations. nih.gov

Studies using primary human hepatocytes and HepaRG cells have corroborated the findings from microsomal and recombinant enzyme systems, confirming the involvement of multiple CYP isoforms in metoprolol metabolism. nih.gov These models have been particularly useful in studying the induction of CYP enzymes. For instance, treatment of HepaRG cells and primary human hepatocytes with rifampicin, a known inducer of CYP3A4, led to an increase in metoprolol metabolism, further supporting the role of enzymes other than CYP2D6 in its biotransformation. nih.gov While these studies often focus on the parent drug, metoprolol, the formation of this compound is a key endpoint measured to assess metabolic activity.

It is important to note that the process of isolating hepatocytes can induce metabolic changes, and the in vitro culture conditions can also affect enzyme expression and activity. nih.govplos.org Therefore, results from these models must be interpreted with an understanding of these potential alterations.

Microbial biotransformation utilizes microorganisms, such as fungi and bacteria, as biocatalysts to perform specific chemical modifications on a substrate. nih.govfrontiersin.org Fungi, in particular, possess a diverse range of enzymatic systems, including cytochrome P450 enzymes, that can mimic mammalian drug metabolism. oaepublish.com

The fungus Cunninghamella blakesleeana has been shown to be capable of the biotransformation of metoprolol, which would include the formation of O-demethylmetoprolol. uoa.gr Fungal systems can be advantageous due to their cost-effectiveness and the potential to produce novel metabolites that may not be formed in mammalian systems. frontiersin.org These microbial models can serve as a preliminary screening tool in drug development to identify potential metabolites. nih.gov For instance, various fungi have demonstrated the ability to perform N- and O-demethylation reactions on alkaloids, similar to the O-demethylation of metoprolol. nih.gov

Isolated Hepatocyte and Cell Line Models

Role as a Metabolic Probe in Enzyme Activity Assays

A metabolic probe is a compound that is selectively metabolized by a specific enzyme. The rate of formation of its metabolite can therefore be used as a measure of the activity of that enzyme. nih.govanilocus.comsigmaaldrich.com

This compound itself is the product of a metabolic reaction, and its formation from metoprolol is a key indicator of CYP2D6 activity. Metoprolol is a well-established probe substrate for CYP2D6 phenotyping. nih.govnih.gov The measurement of the plasma or urinary concentrations of metoprolol and its metabolite, α-hydroxymetoprolol, is a common method for assessing an individual's CYP2D6 metabolic capacity. nih.gov While α-hydroxylation is often the primary focus for phenotyping, the O-demethylation pathway leading to this compound is also a significant CYP2D6-mediated reaction. nih.govnih.gov

The formation of this compound is favored when the substrate is (R)-metoprolol. lookchem.com The intrinsic clearance of various CYP2D6 substrate drugs, including metoprolol, is a critical parameter in understanding drug-drug interactions and individual variability in drug response. lookchem.com Enzyme kinetic analyses using metoprolol as a substrate and measuring the formation of this compound provide valuable data for these assessments. lookchem.com

Inhibition studies, where the effect of a potential inhibitor on the formation of this compound is measured, are crucial for predicting drug-drug interactions. For example, selective serotonin reuptake inhibitors (SSRIs) have been shown to be potent inhibitors of CYP2D6, and their inhibitory effect on the O-demethylation of metoprolol has been characterized using human liver microsomes. nih.gov

| Inhibitor | Ki (µmol/L) Range for CYP2D6 Inhibition |

| Quinidine | 0.03 - 0.18 |

| Fluoxetine | 0.30 - 2.1 |

| Norfluoxetine | 0.30 - 2.1 |

| Paroxetine | 0.30 - 2.1 |

| Fluvoxamine | > 10 |

| Sertraline | > 10 |

| Desmethylsertraline | > 10 |

| Citalopram | > 10 |

| Desmethylcitalopram | > 10 |

| Inhibitory constants (Ki) of various compounds on the CYP2D6-mediated metabolism of metoprolol, which includes the formation of this compound. Data sourced from a study on the inhibition of metoprolol biotransformation. nih.gov |

This table clearly demonstrates the varying potencies of different compounds in inhibiting CYP2D6 activity, as measured by their impact on metoprolol metabolism.

Molecular Interactions and Mechanistic Receptor Studies in Vitro and Computational Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of a compound for its molecular targets are fundamental determinants of its pharmacological activity. For (R)-O-Demethylmetoprolol, these properties have been primarily investigated at beta-adrenergic receptors (β-ARs), the main targets of its parent drug, metoprolol (B1676517). revespcardiol.org

Radioligand displacement assays are a cornerstone technique for determining the binding affinity of an unlabeled compound by measuring its ability to compete with a high-affinity radiolabeled ligand for a specific receptor. nih.govsci-hub.se In these assays, a lower IC₅₀ or Kᵢ value signifies a higher binding affinity. researchgate.netnih.gov

While specific Kᵢ values for this compound are not extensively documented in publicly available literature, studies on the enantiomers of the parent compound, metoprolol, provide critical context. For instance, (S)-metoprolol shows significantly higher affinity for β₁-adrenergic receptors compared to (R)-metoprolol. nih.gov The β₁-adrenoceptor affinity (-log Kᵢ) for (S)-metoprolol is approximately 7.73, whereas for (R)-metoprolol, it is 5.00, indicating a roughly 500-fold difference in affinity. nih.gov The formation of O-demethylmetoprolol is known to favor the (R)-enantiomer of metoprolol, suggesting that the properties of this compound are particularly relevant to the metabolism of racemic metoprolol. lookchem.comoup.comoup.com

Given that metabolites often exhibit lower receptor affinity than their parent compounds, it is expected that this compound would have a Kᵢ value for the β₁-AR that is higher (indicating lower affinity) than that of (R)-metoprolol. However, direct competitive binding data for this compound is required for a precise quantitative assessment.

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities of Metoprolol Enantiomers This table provides context for the expected affinity of this compound.

| Compound | Receptor | -log Kᵢ (mean ± s.d.) | Selectivity (β₁ vs β₂) |

|---|---|---|---|

| (S)-Metoprolol | β₁-Adrenoceptor | 7.73 ± 0.10 | ~30-fold |

| (R)-Metoprolol | β₁-Adrenoceptor | 5.00 ± 0.06 | ~3-fold |

| (S)-Metoprolol | β₂-Adrenoceptor | 6.28 ± 0.06 | |

| (R)-Metoprolol | β₂-Adrenoceptor | 4.52 ± 0.09 |

Data derived from radioligand displacement studies in guinea-pig tissues. nih.gov

Modern drug discovery often employs fluorescence-based binding assays, such as Fluorescence Polarization (FP) or Fluorescence Resonance Energy Transfer (FRET), as alternatives to radioligand assays. wikipedia.org These methods offer advantages in terms of safety and potential for high-throughput screening. For example, the Tango GPR119-bla U2OS DA cell-based assay uses a FRET-based substrate to measure receptor activation. nih.gov

Currently, there is no specific information in the reviewed literature detailing the use of fluorescence-based assays to determine the binding affinity of this compound to adrenergic or other receptors. The application of such techniques could provide a more detailed and higher-throughput analysis of its binding profile.

Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time data on the interaction between a ligand (analyte) and a target protein immobilized on a sensor surface. nih.govwikipedia.orgfrontiersin.org This technique measures changes in the refractive index at the sensor surface as the analyte binds and dissociates, allowing for the determination of not just affinity (Kᴅ) but also the kinetic rate constants (kₒₙ and kₒff). nih.govpepolska.pl

SPR is widely used to characterize drug-target interactions for various modalities, including small molecules. evotec.com However, the scientific literature currently lacks specific studies that have applied SPR to analyze the binding of this compound to beta-adrenergic receptors or any other protein targets. Such an analysis would be invaluable for a deeper understanding of its interaction dynamics.

Fluorescence-Based Binding Assays

Ligand-Receptor Binding Kinetics and Residence Time (in vitro)

Beyond simple affinity (Kᴅ), the kinetics of how a ligand binds (association rate, kₒₙ) and dissociates (dissociation rate, kₒff) from its receptor are critical determinants of its pharmacological effect and duration of action. nih.govnih.gov The equilibrium dissociation constant, Kᴅ, is the ratio of kₒff to kₒₙ. turkupetcentre.net

The association rate constant (kₒₙ) describes how quickly a drug binds to its target, while the dissociation rate constant (kₒff) describes how quickly it comes off. bmglabtech.com The reciprocal of the dissociation rate (1/kₒff) is known as the residence time, a measure of how long the drug-receptor complex persists. excelleratebio.com

A study exploring the kinetic selectivity of various β-AR ligands (though not including this compound) demonstrated that physicochemical properties like hydrophobicity can influence the association rate. biorxiv.org For many β-blockers, a slower dissociation rate (low kₒff) can lead to a prolonged duration of action, which may be independent of the drug's pharmacokinetic half-life. excelleratebio.com

There is currently no published data providing the specific kₒₙ, kₒff, or residence time values for this compound at any receptor. Determining these parameters, likely via SPR, would be necessary to fully characterize its binding dynamics. nih.govevotec.com

Table 2: Key Parameters in Ligand-Receptor Binding Kinetics

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Association Rate Constant | kₒₙ | The rate at which the ligand-receptor complex is formed. | A faster 'on-rate' can lead to a quicker onset of action. excelleratebio.com |

| Dissociation Rate Constant | kₒff | The rate at which the ligand-receptor complex breaks apart. | A slower 'off-rate' results in a longer residence time and potentially prolonged receptor engagement. excelleratebio.com |

| Equilibrium Dissociation Constant | Kᴅ | The ratio of kₒff to kₒₙ at equilibrium; a measure of affinity. | Indicates the concentration of ligand required to occupy 50% of receptors at equilibrium. turkupetcentre.net |

The kinetic profile of a ligand significantly influences its biological effect. A drug with a slow kₒff and consequently a long residence time can maintain receptor occupancy even when its concentration in the plasma or local environment decreases. excelleratebio.com This can lead to a sustained pharmacological effect.

Without experimental kinetic data for this compound, any discussion of its impact on receptor engagement remains speculative. However, based on its nature as a metabolite, it is plausible that it possesses faster dissociation kinetics (shorter residence time) than the parent drug, (S)-metoprolol, which would be consistent with a reduced pharmacological contribution. Kinetic studies are required to confirm this hypothesis.

Association (k_on) and Dissociation (k_off) Rate Constant Determination

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling provide powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level. wikipedia.org These methods are instrumental in understanding the binding mechanisms, conformational dynamics, and structure-activity relationships that govern a drug's efficacy. For this compound, a metabolite of (R)-metoprolol, these computational approaches can elucidate its interaction with the β1-adrenergic receptor (β1AR), its primary pharmacological target. nih.govrevespcardiol.orguniprot.org

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govwikipedia.orgresearchgate.net This method involves sampling a vast number of possible conformations of the ligand within the protein's binding site and evaluating each pose using a scoring function to estimate the binding energy. nih.govmdpi.com